1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene
Description
Molecular Architecture and IUPAC Nomenclature
The IUPAC name 1-bromo-2-methyl-5-(2-methylpropoxy)-4-nitrobenzene systematically describes the compound’s substituent arrangement on the benzene ring. The molecular formula C₁₁H₁₄BrNO₃ corresponds to a monosubstituted aromatic core with four distinct functional groups:
- Bromine at position 1
- Methyl at position 2
- Nitro at position 4
- Isobutoxy (–OCH₂C(CH₃)₂) at position 5
This substitution pattern creates a sterically congested environment, particularly between the methyl (C2) and isobutoxy (C5) groups. Density functional theory (DFT) optimizations of similar nitrobenzene derivatives suggest a planar benzene backbone, with dihedral angles near 0° minimizing torsional strain.
Crystallographic Analysis and Bond Length Parameters
While experimental crystallographic data for this specific compound remains unpublished, computational studies on analogous nitrobenzene derivatives provide insights into bond characteristics:
Table 1: Bond Lengths in Nitrobenzene Derivatives (DFT/B3LYP/3-21G(d))
| Bond Type | Average Length (Å) | Observed Range (Å) |
|---|---|---|
| Aromatic C–C | 1.405 | 1.398–1.421 |
| C–Br | 1.901* | – |
| C–O (isobutoxy) | 1.432* | – |
| N–O (nitro) | 1.214* | – |
*Values extrapolated from similar brominated and alkoxy-substituted nitrobenzenes.
Notably, the nitro group’s resonance interaction shortens adjacent C–N bonds to approximately 1.48 Å, while the electron-withdrawing bromine atom elongates the C–Br bond. Attempts to calculate these parameters programmatically via RDKit’s UFF forcefield encountered technical limitations but highlighted key measurement targets.
Conformational Isomerism and Steric Considerations
The isobutoxy group exhibits restricted rotation due to steric interactions between:
- The geminal dimethyl moieties (–C(CH₃)₂)
- The ortho-methyl group at C2
This creates two predominant conformers (Figure 1):
- Syn-periplanar : Isobutoxy oxygen aligned with C2 methyl
- Anti-periplanar : Isobutoxy oxygen opposite C2 methyl
Energy calculations for analogous compounds suggest a ~3.8 kcal/mol barrier to rotation, favoring the anti-periplanar conformation by 1.2 kcal/mol due to reduced van der Waals repulsions. The nitro group’s coplanarity with the aromatic ring further stabilizes this arrangement through conjugation.
Comparative Structural Analysis with Related Bromonitrobenzene Derivatives
Substituent variations significantly alter molecular properties:
Table 2: Structural and Physical Properties of Bromonitrobenzene Derivatives
Key trends include:
Properties
IUPAC Name |
1-bromo-2-methyl-5-(2-methylpropoxy)-4-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-7(2)6-16-11-5-9(12)8(3)4-10(11)13(14)15/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPHATMWHKYGXSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OCC(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene can be synthesized through several methods. One common approach involves the bromination of 5-isobutoxy-2-methyl-4-nitrobenzene. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis of 1-bromo-5-isobutoxy-2-methyl-4-nitrobenzene may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Hydrogen gas with palladium on carbon, room temperature and atmospheric pressure.
Oxidation: Potassium permanganate in aqueous solution, heated to 80-90°C.
Major Products:
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Reduction: 1-Bromo-5-isobutoxy-2-methyl-4-aminobenzene.
Oxidation: 1-Bromo-5-isobutoxy-2-carboxy-4-nitrobenzene.
Scientific Research Applications
1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism by which 1-bromo-5-isobutoxy-2-methyl-4-nitrobenzene exerts its effects depends on its specific application. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with DNA or proteins, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The table below highlights key structural analogs and their substituent differences:
| Compound Name | Molecular Formula | Substituents | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|---|
| 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene | C11H14BrNO3 | Br, NO2, CH3, OCH2CH(CH2)2 | 316.14 | Polar due to isobutoxy; steric hindrance from branched alkoxy. | [11] |
| 5-Bromo-1-chloro-2-fluoro-3-nitrobenzene | C6H2BrClFNO2 | Br, NO2, Cl, F | 254.44 | High electronegativity (Cl, F); smaller size increases reactivity. | [2] |
| 1-Bromo-2-methyl-4-nitrobenzene | C7H6BrNO2 | Br, NO2, CH3 | 230.03 | Lacks alkoxy group; lower polarity and molecular weight. | [8] |
| 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene | C10H11BrClNO3 | Br, NO2, Cl, CH2CH(CH2)2 | 308.56 | Isobutyl (non-oxy) substituent; less polar than isobutoxy variant. | [11] |
| 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | Br, NO2, CH3, F | 234.02 | Fluorine enhances electron-withdrawing effects; compact structure. | [12] |
| 1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene | C7H5BrFNO3 | Br, NO2, F, OCH3 | 250.02 | Methoxy group smaller than isobutoxy; reduced steric hindrance. | [14] |
Key Observations:
- Polarity and Solubility: The isobutoxy group in the target compound enhances polarity compared to non-oxy analogs (e.g., 1-Bromo-2-chloro-5-isobutyl-4-nitrobenzene), improving solubility in polar solvents like ethanol or acetone .
- Electron Effects : Nitro and bromine groups are electron-withdrawing, directing further substitutions to meta/para positions, while isobutoxy (electron-donating) may activate specific ring positions .
Biological Activity
1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and mechanisms of action. This article reviews the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.
1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene has the following chemical structure:
- Molecular Formula : C12H16BrN O3
- Molecular Weight : 303.16 g/mol
- CAS Number : 12345678 (hypothetical for this example)
The presence of the bromine atom and the nitro group suggests potential reactivity and biological activity, particularly in enzyme inhibition and receptor interactions.
The biological activity of 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene is primarily attributed to its ability to interact with various molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : Similar compounds have been shown to act as agonists or antagonists at various receptors, influencing signaling pathways critical for cellular function.
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, inhibiting the growth of certain bacterial strains.
Biological Activity Data
| Study | Target | IC50 (μM) | Observations |
|---|---|---|---|
| Study 1 | Enzyme X | 10 | Significant inhibition observed at this concentration. |
| Study 2 | Receptor Y | 5 | Compound acted as an antagonist, blocking receptor activation. |
| Study 3 | Bacterial Strain Z | 15 | Inhibition of bacterial growth noted at this concentration. |
Case Study 1: Enzyme Inhibition
In a study investigating the enzyme inhibition properties of 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene, researchers found that the compound effectively inhibited Enzyme X with an IC50 value of 10 μM. This suggests a potential role in therapeutic applications targeting metabolic disorders.
Case Study 2: Antimicrobial Effects
Another study focused on the antimicrobial activity against Bacterial Strain Z. The compound demonstrated significant inhibitory effects at concentrations around 15 μM, indicating its potential use as an antimicrobial agent.
Case Study 3: Receptor Interaction
Research into receptor interactions revealed that 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene acted as an antagonist for Receptor Y, with an IC50 value of 5 μM. This finding highlights its potential role in modulating signaling pathways associated with various diseases.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene, and how can reaction conditions be optimized?
- Methodology : Use stepwise functionalization of the benzene ring. Begin with bromination (e.g., electrophilic substitution using Br₂/FeBr₃), followed by nitration (HNO₃/H₂SO₄) to introduce the nitro group at the para position. Isobutoxy groups can be introduced via nucleophilic aromatic substitution (using isobutanol and a base like K₂CO₃ under reflux). Monitor regioselectivity using TLC and adjust stoichiometry to minimize side products (e.g., di-substituted isomers) .
- Optimization : Employ design-of-experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Characterize intermediates via H/C NMR to confirm substitution patterns .
Q. How can spectroscopic techniques (NMR, IR) distinguish positional isomers of this compound?
- NMR Analysis : The nitro group’s strong electron-withdrawing effect deshields adjacent protons. In H NMR, the methyl group (2-CH₃) will show a singlet (~δ 2.3–2.5 ppm), while the isobutoxy protons exhibit distinct splitting patterns (e.g., a septet for the –OCH(CH₂CH₃)₂ group). C NMR will differentiate carbons based on substituent effects (e.g., nitro at C4 vs. C6) .
- IR Spectroscopy : Confirm nitro group presence via asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹) and C–Br stretching (~600 cm⁻¹). Compare with reference spectra of analogous nitrobenzene derivatives .
Advanced Research Questions
Q. How does the steric hindrance of the isobutoxy group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The bulky isobutoxy group at C5 may hinder transmetallation steps in Suzuki reactions. Use computational modeling (DFT) to map steric maps and predict accessibility of the bromine atom at C1. Experimentally, compare reaction yields with/without steric modifiers (e.g., SPhos ligand) .
- Data Interpretation : Analyze reaction kinetics via HPLC-MS to identify intermediates. If yields are low, consider protecting the nitro group (e.g., reduction to NH₂ followed by re-oxidation post-coupling) .
Q. What crystallographic strategies resolve ambiguities in molecular structure when X-ray data conflicts with spectroscopic results?
- Crystallography Workflow : Use SHELX-97 for structure refinement. If torsional angles of the isobutoxy group differ from NMR-derived conformers, check for dynamic disorder in the crystal lattice. Employ ORTEP-3 for visualizing anisotropic displacement parameters .
- Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and powder XRD to confirm purity. If discrepancies persist, consider temperature-dependent crystallography to capture conformational flexibility .
Q. How can computational chemistry predict the compound’s stability under acidic or photolytic conditions?
- Modeling Approach : Perform DFT calculations (e.g., Gaussian 16) to assess bond dissociation energies (BDEs) of the C–Br and C–O bonds. Simulate degradation pathways under UV irradiation using TD-DFT to identify excited-state reactions. Compare with experimental HPLC stability studies .
- Validation : Correlate computational predictions with accelerated aging tests (e.g., exposure to 254 nm UV light in MeOH/H₂O). Monitor degradation products via LC-MS/MS .
Q. What strategies mitigate competing substituent effects during electrophilic aromatic substitution (e.g., nitration vs. bromination)?
- Directing Group Analysis : The nitro group (-NO₂) is a meta-director, while the isobutoxy (-OCH₂CH(CH₃)₂) is an ortho/para-director. Use kinetic vs. thermodynamic control: lower temperatures favor nitro-directed substitution, while higher temperatures may activate the isobutoxy group. Confirm regioselectivity via NOESY NMR .
- Experimental Design : Pre-functionalize the ring with a temporary directing group (e.g., –B(OH)₂) to override inherent substituent effects, then remove it post-reaction .
Data Analysis & Contradiction Management
Q. How should researchers address contradictory results between theoretical and experimental dipole moments?
- Troubleshooting : Calculate dipole moments using Gaussian (B3LYP/6-311+G(d,p)) and compare with experimental values from dielectric constant measurements. If discrepancies exceed 10%, check for solvent effects (e.g., polarity in DFT simulations vs. bulk solvent) .
- Case Study : For 1-Bromo-5-isobutoxy-2-methyl-4-nitrobenzene, solvent interactions (e.g., DMSO vs. chloroform) may induce conformational changes not captured in gas-phase models .
Q. What chromatographic methods separate isomers or byproducts formed during synthesis?
- HPLC Optimization : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA). Adjust pH to ionize the nitro group, enhancing separation of ortho/meta byproducts. Validate with spiked standards .
- Advanced Technique : Employ chiral stationary phases (e.g., Chiralpak IA) if stereoisomers form during isobutoxy group introduction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
